molecular formula C16H17NO3 B12636134 1,3,7-Trimethoxy-6-methyl-9H-carbazole CAS No. 919090-32-7

1,3,7-Trimethoxy-6-methyl-9H-carbazole

Cat. No.: B12636134
CAS No.: 919090-32-7
M. Wt: 271.31 g/mol
InChI Key: FXDDHGHJTKHVMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common synthetic route includes the reaction of carbazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to achieve high yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1,3,7-Trimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:

Scientific Research Applications

1,3,7-Trimethoxy-6-methyl-9H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity by influencing its binding affinity and specificity. The compound can interact with various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1,3,7-Trimethoxy-6-methyl-9H-carbazole can be compared with other carbazole derivatives such as:

    1,3,6-Trimethoxy-9H-carbazole: Similar in structure but differs in the position of the methoxy groups, leading to different chemical and biological properties.

    1,3,7-Trimethoxy-9H-carbazole: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.

    3,6-Dimethoxy-9H-carbazole:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical behavior and applications.

Properties

CAS No.

919090-32-7

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1,3,7-trimethoxy-6-methyl-9H-carbazole

InChI

InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3

InChI Key

FXDDHGHJTKHVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC

Origin of Product

United States

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